molecular formula C6H10ClFN2O2S B2750437 (3-Cyanopyrrolidin-3-yl)methanesulfonyl fluoride;hydrochloride CAS No. 2377035-99-7

(3-Cyanopyrrolidin-3-yl)methanesulfonyl fluoride;hydrochloride

Cat. No.: B2750437
CAS No.: 2377035-99-7
M. Wt: 228.67
InChI Key: HDRAUBUWPIRMMA-UHFFFAOYSA-N
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Description

(3-Cyanopyrrolidin-3-yl)methanesulfonyl fluoride;hydrochloride is a chemical compound with the molecular formula C6H9FN2O2S·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains both a cyano group and a methanesulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyanopyrrolidin-3-yl)methanesulfonyl fluoride;hydrochloride typically involves the reaction of pyrrolidine derivatives with appropriate reagents to introduce the cyano and methanesulfonyl fluoride groups. One common method involves the reaction of 3-cyanopyrrolidine with methanesulfonyl fluoride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions would be critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(3-Cyanopyrrolidin-3-yl)methanesulfonyl fluoride;hydrochloride can undergo various chemical reactions, including:

    Nucleophilic substitution: The methanesulfonyl fluoride group can be displaced by nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and fluoride ion.

    Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and alcohols in the presence of a base like sodium hydride or potassium carbonate.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation and Reduction: Reducing agents like lithium aluminum hydride or oxidizing agents like potassium permanganate.

Major Products Formed

    Nucleophilic substitution: Substituted pyrrolidine derivatives.

    Hydrolysis: Methanesulfonic acid and fluoride ion.

    Oxidation and Reduction: Corresponding amines or carboxylic acids.

Scientific Research Applications

(3-Cyanopyrrolidin-3-yl)methanesulfonyl fluoride;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in studies involving enzyme inhibition, particularly those enzymes that interact with sulfonyl fluoride groups.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3-Cyanopyrrolidin-3-yl)methanesulfonyl fluoride;hydrochloride involves its interaction with biological targets, particularly enzymes. The methanesulfonyl fluoride group can act as an electrophile, forming covalent bonds with nucleophilic residues in the active site of enzymes, thereby inhibiting their activity. This mechanism is similar to that of other sulfonyl fluoride-based inhibitors, which are known to target serine proteases and other enzymes with nucleophilic active sites.

Comparison with Similar Compounds

Similar Compounds

  • (3-Cyanopyrrolidin-3-yl)methanesulfonyl chloride
  • (3-Cyanopyrrolidin-3-yl)methanesulfonyl bromide
  • (3-Cyanopyrrolidin-3-yl)methanesulfonyl iodide

Uniqueness

(3-Cyanopyrrolidin-3-yl)methanesulfonyl fluoride;hydrochloride is unique due to the presence of the fluoride group, which imparts distinct reactivity compared to its chloride, bromide, and iodide counterparts. The fluoride group is less prone to hydrolysis and can form stronger bonds with biological targets, making it a valuable tool in enzyme inhibition studies.

Properties

IUPAC Name

(3-cyanopyrrolidin-3-yl)methanesulfonyl fluoride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FN2O2S.ClH/c7-12(10,11)5-6(3-8)1-2-9-4-6;/h9H,1-2,4-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRAUBUWPIRMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(CS(=O)(=O)F)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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